2-Methylcyclohexane-1-carbaldehyde

Description

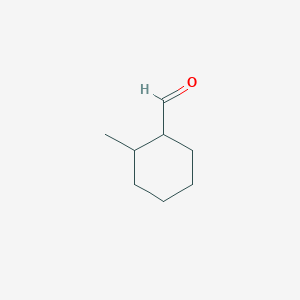

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRDRWXTTQUDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13076-15-8 | |

| Record name | 2-methylcyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Methylcyclohexane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclohexane-1-carbaldehyde is a substituted cyclic aldehyde with potential applications in organic synthesis and as a building block for more complex molecules, including those of pharmaceutical interest. Its physical properties are fundamental to its handling, purification, and application in synthetic chemistry. This technical guide provides a comprehensive overview of the known and estimated physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on the general reactivity of aldehydes.

Physicochemical Properties

Quantitative data for this compound is primarily available through computational predictions. Experimental data is limited; therefore, values for the closely related compound, cyclohexanecarboxaldehyde, are provided for comparison and estimation.[1]

| Property | This compound (Computed) | Cyclohexanecarboxaldehyde (Experimental) |

| Molecular Formula | C₈H₁₄O | C₇H₁₂O |

| Molecular Weight | 126.20 g/mol [2][3][4] | 112.17 g/mol [1] |

| Boiling Point | Not available | 161-163 °C[1] |

| Melting Point | Not available | Not available |

| Density | Not available | ~0.926 g/mL at 25 °C[1] |

| Refractive Index | Not available | Not available |

| Solubility | Slightly soluble in water; soluble in chloroform, ether, and alcohol.[1] | Slightly soluble in water; soluble in chloroform, ether, and alcohol.[1] |

| XLogP3-AA (Lipophilicity) | 2.2[2][3][4] | 1.8 |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of liquid aldehydes are provided below.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid organic compound.[5][6][7][8][9]

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath liquid

-

Stand and clamps

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Add a few drops of this compound into the small test tube.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and attached test tube in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Materials:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

-

Sample of this compound

-

Distilled water

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and insert the stopper. Ensure the capillary is filled and there are no air bubbles.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Remove the pycnometer from the bath, wipe it dry, and weigh it (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, stopper it, and bring it to the same temperature in the water bath.

-

Wipe the pycnometer dry and weigh it (m₃).

-

The density of the sample at the given temperature is calculated using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic physical property.[10][11]

Materials:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (sodium lamp or white light with a compensator)

-

Dropper or pipette

-

Sample of this compound

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Turn on the light source and the circulating water bath to bring the prisms of the refractometer to a constant temperature (e.g., 20 °C).

-

Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone. Allow the prisms to dry completely.

-

Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prism assembly and ensure the liquid spreads evenly between the two prisms.

-

Look through the eyepiece and adjust the coarse adjustment knob until the field of view shows a light and a dark region.

-

If a colored band is visible at the borderline, adjust the chromaticity compensator knob to obtain a sharp, colorless borderline.

-

Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid sample like this compound.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways involving this compound have been identified in the current literature, the high reactivity of the aldehyde functional group suggests potential biological activity. Aldehydes are known to interact with biological macromolecules, which can lead to a range of physiological and pathological effects.[12][13]

General Biological Effects of Aldehydes:

-

Interaction with Proteins and Nucleic Acids: The electrophilic carbon atom of the aldehyde group can react with nucleophilic groups in proteins (e.g., lysine, cysteine) and DNA, forming adducts that can disrupt their normal function.[12]

-

Cellular Signaling: At low concentrations, some aldehydes can act as signaling molecules, modulating pathways involved in cell proliferation, differentiation, and apoptosis.[14] For instance, aldehydes can trigger inflammatory responses by activating pathways like the nuclear factor kappa B (NF-κB) signaling pathway.[14]

-

Oxidative Stress: Aldehydes can be generated endogenously through lipid peroxidation as a result of oxidative stress and can contribute to cellular damage implicated in various diseases.[14]

Given these general properties, this compound and its derivatives could be investigated for a variety of biological activities. The cyclohexane (B81311) ring provides a lipophilic scaffold that can influence its distribution and interaction with biological membranes and protein binding pockets.

The following diagram illustrates a generalized signaling pathway that can be affected by reactive aldehydes.

Conclusion

This technical guide provides a summary of the physical properties of this compound, leveraging both computed data and experimental values from a structurally similar compound. The detailed experimental protocols offer a practical framework for researchers to determine these properties in a laboratory setting. While specific biological roles of this compound are yet to be elucidated, its chemical nature as an aldehyde suggests potential interactions with biological systems that warrant further investigation, particularly in the context of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H14O | CID 12627132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-2-Methylcyclohexane carboxaldehyde | C8H14O | CID 12627133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2-methylcyclohexane-1-carbaldehyde | C8H14O | CID 142164430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. davjalandhar.com [davjalandhar.com]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. Aldehydes: What We Should Know About Them [mdpi.com]

- 13. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methylcyclohexane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, conformational analysis, and thermodynamic stability of the cis and trans isomers of 2-Methylcyclohexane-1-carbaldehyde. It includes detailed, adaptable experimental protocols for their synthesis and characterization, along with a discussion of their potential roles in biological signaling pathways based on the reactivity of cyclic aldehydes.

Introduction

This compound is a disubstituted cyclohexane (B81311) containing two stereocenters, leading to the existence of diastereomers: cis and trans isomers. The spatial arrangement of the methyl and formyl groups significantly influences the molecule's physical properties, conformational preferences, and reactivity. Understanding these differences is crucial for applications in organic synthesis, medicinal chemistry, and drug development, where specific stereoisomers can exhibit distinct biological activities.

Stereochemistry and Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. Substituents can occupy either axial or equatorial positions. The interplay between the methyl and formyl groups in the cis and trans isomers dictates the most stable chair conformations.

Cis-2-Methylcyclohexane-1-carbaldehyde

In the cis isomer, the methyl and formyl groups are on the same face of the cyclohexane ring. This necessitates that in any chair conformation, one substituent will be in an axial position while the other is in an equatorial position. A ring flip will interchange these positions. The two possible chair conformers are in equilibrium. The equilibrium will favor the conformer where the bulkier group occupies the more stable equatorial position to minimize 1,3-diaxial interactions.

Trans-2-Methylcyclohexane-1-carbaldehyde

For the trans isomer, the substituents are on opposite faces of the ring. This allows for both groups to be in equatorial positions in one chair conformation, or both in axial positions in the other. The diaxial conformation is highly disfavored due to significant steric strain. Therefore, the trans isomer predominantly exists in the diequatorial conformation, which is generally more stable than either of the conformers of the cis isomer.

Thermodynamic Stability

The relative stability of the conformers can be estimated by considering the steric strain introduced by the substituents. This is often quantified using "A-values," which represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.

Table 1: Conformational Energy (A-values) of Substituents

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | 1.70 |

| Formyl (-CHO) | 0.80[1] |

The lower A-value of the formyl group compared to the methyl group indicates it has a smaller preference for the equatorial position. In the cis isomer, the conformer with the axial formyl group and equatorial methyl group will be more stable than the one with an axial methyl and equatorial formyl group. However, the diequatorial conformation of the trans isomer is significantly more stable than any conformation of the cis isomer.

Experimental Protocols

While specific literature on the synthesis of this compound is scarce, the following protocols are adapted from established methods for the synthesis of related substituted cyclohexanecarbaldehydes and the separation of their isomers.

General Synthesis Workflow

The synthesis can be approached by establishing the 1,2-disubstituted cyclohexane core, followed by the introduction or modification of the functional groups to yield the target aldehyde.

Protocol 4.1.1: Synthesis of 2-Methylcyclohexanol (Precursor)

-

Reaction Setup: To a solution of 2-methylcyclohexanone (B44802) in a suitable solvent (e.g., methanol (B129727) or ethanol) at 0 °C, add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) portion-wise. The choice of reducing agent and conditions can influence the cis/trans ratio of the resulting alcohol.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench with a weak acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the resulting 2-methylcyclohexanol mixture by column chromatography.

Protocol 4.1.2: Oxidation to this compound

-

Reaction Setup: Dissolve the purified 2-methylcyclohexanol in an appropriate solvent (e.g., dichloromethane). Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or perform a Swern oxidation.

-

Reaction Monitoring: Monitor the disappearance of the alcohol and the appearance of the aldehyde by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts (if using PCC). Concentrate the filtrate under reduced pressure.

-

Purification and Separation: The resulting mixture of cis and trans aldehydes can be separated by careful column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

Table 2: Representative ¹H NMR Data

| Proton | Cis Isomer (Predicted) | Trans Isomer (Predicted) |

| Aldehydic (-CHO) | ~9.5-9.7 ppm (d) | ~9.6-9.8 ppm (d) |

| H1 (proton on C bearing CHO) | ~2.3-2.5 ppm (m) | ~2.2-2.4 ppm (m) |

| Methyl (-CH₃) | ~0.9-1.1 ppm (d) | ~0.8-1.0 ppm (d) |

| Cyclohexyl (ring protons) | ~1.1-2.0 ppm (m) | ~1.0-1.9 ppm (m) |

Table 3: Representative ¹³C NMR Data

| Carbon | Cis Isomer (Predicted) | Trans Isomer (Predicted) |

| Aldehydic (C=O) | ~203-206 ppm | ~204-207 ppm |

| C1 (carbon bearing CHO) | ~50-55 ppm | ~52-57 ppm |

| C2 (carbon bearing CH₃) | ~30-35 ppm | ~32-37 ppm |

| Methyl (-CH₃) | ~15-20 ppm | ~14-19 ppm |

| Cyclohexyl (ring carbons) | ~20-40 ppm | ~22-42 ppm |

Signaling Pathways and Biological Relevance

While specific signaling pathways involving this compound have not been elucidated, the aldehyde functional group, particularly in a cyclic system, suggests potential biological activity. Aldehydes are known to be reactive electrophiles that can interact with biological nucleophiles such as proteins and DNA.

Reactive aldehydes, often generated endogenously through lipid peroxidation, are known to be mediators of oxidative stress signaling.[2] They can activate stress-response pathways, such as the Nrf2-antioxidant response element (ARE) pathway, by modifying cysteine residues on sensor proteins like Keap1. This leads to the transcription of cytoprotective genes. Conversely, high concentrations of reactive aldehydes can lead to cellular damage and apoptosis. The specific stereochemistry of the cis and trans isomers could influence their reactivity and how they are recognized by enzymes and receptors, potentially leading to different biological outcomes.

Conclusion

The cis and trans isomers of this compound exhibit distinct stereochemical and conformational properties that are expected to influence their reactivity and biological activity. The trans isomer is predicted to be thermodynamically more stable due to its preference for a diequatorial conformation. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological significance based on well-established principles of organic chemistry and the known reactivity of related aldehydes. Further research into the specific biological targets and signaling pathways of these isomers could provide valuable insights for drug discovery and development.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methylcyclohexane-1-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methylcyclohexane-1-carbaldehyde. Given the absence of a publicly available, fully assigned experimental spectrum, this document presents a comprehensive predicted spectrum based on established NMR principles, analysis of analogous compounds, and general experimental protocols. This guide will delve into the expected chemical shifts, coupling constants, and signal multiplicities for the cis and trans diastereomers of the molecule, offering a robust resource for the identification and characterization of this compound.

Introduction

This compound is a disubstituted cyclohexane (B81311) containing two stereocenters, leading to the existence of two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the methyl and aldehyde groups significantly influences the magnetic environment of each proton, resulting in distinct ¹H NMR spectra for each diastereomer. Understanding these spectral differences is crucial for stereochemical assignment and purity assessment in synthetic chemistry and drug development. The aldehyde proton is a key diagnostic signal, typically appearing far downfield (9-10 ppm). The complex overlapping signals of the cyclohexyl protons, however, require a more detailed analysis of their chemical shifts and coupling constants to fully elucidate the structure.

Predicted ¹H NMR Spectral Data

The following tables summarize the predicted ¹H NMR data for the cis and trans isomers of this compound. These predictions are based on the analysis of substituent effects, spin-spin coupling patterns in cyclohexane systems, and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data for trans-2-Methylcyclohexane-1-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (Aldehyde) | 9.6 - 9.8 | d | ~3 |

| H-1' (Methine) | 2.2 - 2.4 | m | - |

| H-2 (Methine) | 1.8 - 2.0 | m | - |

| H-3ax | 1.2 - 1.4 | dddd | J(H3ax, H3eq) ≈ 12-14, J(H3ax, H2) ≈ 10-12, J(H3ax, H4ax) ≈ 10-12, J(H3ax, H4eq) ≈ 3-5 |

| H-3eq | 1.9 - 2.1 | dm | J(H3eq, H3ax) ≈ 12-14 |

| H-4ax | 1.1 - 1.3 | m | - |

| H-4eq | 1.7 - 1.9 | dm | - |

| H-5ax | 1.0 - 1.2 | m | - |

| H-5eq | 1.6 - 1.8 | dm | - |

| H-6ax | 1.3 - 1.5 | m | - |

| H-6eq | 2.0 - 2.2 | dm | - |

| CH₃ | 0.9 - 1.1 | d | ~7 |

Table 2: Predicted ¹H NMR Data for cis-2-Methylcyclohexane-1-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (Aldehyde) | 9.5 - 9.7 | d | ~5 |

| H-1' (Methine) | 2.4 - 2.6 | m | - |

| H-2 (Methine) | 2.0 - 2.2 | m | - |

| H-3ax | 1.3 - 1.5 | m | - |

| H-3eq | 1.8 - 2.0 | dm | - |

| H-4ax | 1.1 - 1.3 | m | - |

| H-4eq | 1.7 - 1.9 | dm | - |

| H-5ax | 1.0 - 1.2 | m | - |

| H-5eq | 1.6 - 1.8 | dm | - |

| H-6ax | 1.4 - 1.6 | m | - |

| H-6eq | 1.9 - 2.1 | dm | - |

| CH₃ | 1.0 - 1.2 | d | ~7 |

Experimental Protocol

A general protocol for acquiring the ¹H NMR spectrum of this compound is provided below. The specific parameters may require optimization based on the available instrumentation and sample concentration.

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters (for a 400 MHz instrument):

-

Pulse Program: Standard one-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0 - 12 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 2 seconds

-

Acquisition Time: 4 seconds

3. Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate all signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants. For complex spectra, 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignments.

Visualization of Molecular Structure and Proton Designations

To aid in the interpretation of the ¹H NMR spectrum, the chemical structures of the cis and trans isomers of this compound are presented below, with key protons labeled.

13C NMR Chemical Shifts of 2-Methylcyclohexane-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the cis and trans isomers of 2-Methylcyclohexane-1-carbaldehyde. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted data to analyze the distinct spectral features of these diastereomers. The information presented herein is intended to assist in the structural elucidation, stereochemical assignment, and quality control of this compound and related structures in a research and development setting.

Predicted ¹³C NMR Chemical Shift Data

The ¹³C NMR chemical shifts for the cis and trans isomers of this compound have been predicted using advanced computational algorithms. The data is presented in the table below for a detailed comparison. The carbon atoms are numbered according to standard IUPAC nomenclature, as illustrated in the accompanying diagram.

| Carbon Atom | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |

| C=O | 205.1 | 204.8 |

| C1 | 55.8 | 56.2 |

| C2 | 38.9 | 40.1 |

| C3 | 25.7 | 34.5 |

| C4 | 25.1 | 26.2 |

| C5 | 23.9 | 26.8 |

| C6 | 30.5 | 32.1 |

| -CH₃ | 15.2 | 20.7 |

Disclaimer: The chemical shift values presented in this table are based on computational predictions and may differ from experimental values. These predictions are intended for guidance and comparative analysis.

The predicted data highlights the significant influence of stereochemistry on the ¹³C NMR spectrum. The relative orientation of the methyl and aldehyde groups in the cis and trans isomers leads to distinct chemical shifts, particularly for the carbons of the cyclohexane (B81311) ring and the methyl group itself. These differences arise from varying steric interactions and through-space electronic effects, which can be invaluable for distinguishing between the two diastereomers.

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the assignment of the ¹³C NMR signals. This visualization aids in correlating the chemical shift data with the specific carbon environments within the molecule.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed, representative protocol for acquiring a high-quality ¹³C NMR spectrum of a liquid sample such as this compound.

1. Sample Preparation

-

Materials:

-

This compound (approximately 20-50 mg)

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tube

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool plug

-

-

Procedure:

-

Weigh approximately 20-50 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Place a small plug of cotton or glass wool into the neck of a clean Pasteur pipette to act as a filter.

-

Transfer the solution from the vial through the filtered pipette into the NMR tube. This will remove any particulate matter that could degrade the spectral quality.

-

Ensure the height of the liquid in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

2. NMR Instrument Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Software: Standard NMR acquisition software (e.g., TopSpin, VnmrJ).

-

Typical Acquisition Parameters:

-

Experiment: ¹³C{¹H} inverse-gated decoupled experiment (e.g., zgig pulse program) for quantitative measurements, or a standard proton-decoupled ¹³C experiment (e.g., zgpg30) for routine analysis.

-

Solvent: Set to the deuterated solvent used (e.g., Chloroform-d).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): 0 to 220 ppm.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds for routine spectra. For quantitative analysis, a longer delay (5-10 seconds) is recommended to ensure full relaxation of all carbon nuclei.

-

Acquisition Time (AQ): 1-2 seconds.

-

Pulse Angle: 30-45 degrees.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain a flat baseline and pure absorption lineshapes.

-

Perform baseline correction to ensure accurate peak picking and integration.

-

Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak pick the signals and record their chemical shifts in ppm.

By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively utilize ¹³C NMR spectroscopy for the detailed characterization of this compound and its diastereomers.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methylcyclohexane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Methylcyclohexane-1-carbaldehyde. Due to the limited availability of public experimental spectral data for this specific compound, this guide synthesizes information from established spectroscopic principles, data from analogous compounds, and standard experimental protocols. It serves as a practical resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by the vibrational modes of its aldehyde functional group and its substituted cyclohexane (B81311) ring. The key to its identification lies in the prominent carbonyl (C=O) stretching frequency and the distinctive carbon-hydrogen (C-H) stretching of the aldehyde group.

Quantitative Data Summary

The expected characteristic absorption bands for this compound are summarized in the table below. These values are based on the typical frequency ranges for saturated aliphatic aldehydes and substituted cyclohexanes.[1][2][3]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 2960-2850 | C-H Stretch (Cyclohexane & Methyl) | Strong | Asymmetric and symmetric stretching of sp³ hybridized C-H bonds. |

| 2830-2800 | C-H Stretch (Aldehyde) | Weak to Medium | The higher frequency band of the characteristic aldehyde C-H stretch.[3] |

| 2730-2700 | C-H Stretch (Aldehyde) | Weak to Medium | The lower frequency band of the aldehyde C-H stretch, often appearing as a shoulder.[1] |

| 1740-1720 | C=O Stretch (Aldehyde) | Strong | A very prominent and sharp peak, characteristic of a saturated aliphatic aldehyde.[1] |

| 1470-1440 | CH₂ Scissoring (Cyclohexane) | Medium | Bending vibration of the methylene (B1212753) groups in the cyclohexane ring. |

| 1385-1375 | C-H Bend (Methyl) | Medium | Symmetric bending (umbrella mode) of the methyl group. |

| ~1390 | C-H Wag (Aldehyde) | Medium | Out-of-plane bending of the aldehyde C-H bond. |

Note: The exact peak positions and intensities can be influenced by factors such as the conformational isomers (axial vs. equatorial) of the substituents on the cyclohexane ring and the sample preparation method.[4]

Experimental Protocols for Infrared Spectroscopy

To obtain a high-quality FTIR spectrum of this compound, which is a liquid at standard conditions, the following detailed experimental protocols are recommended.

Method 1: Neat Liquid Transmission Spectroscopy

This is a traditional method for analyzing pure liquid samples.[5][6]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Demountable liquid cell or two infrared-transparent salt plates (e.g., NaCl, KBr)

-

Pasteur pipette or dropper

-

Appropriate solvent for cleaning (e.g., anhydrous isopropanol (B130326) or chloroform)

-

Kimwipes

-

Sample of this compound

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum with the empty, clean salt plates or demountable cell in the beam path. This will be subtracted from the sample spectrum.

-

Sample Preparation:

-

Place one to two drops of neat this compound onto the center of one of the salt plates.

-

Carefully place the second salt plate on top, gently rotating it to spread the liquid into a thin, uniform film and to remove any air bubbles.

-

Place the "sandwich" of plates into the spectrometer's sample holder.

-

-

Data Acquisition:

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the plates, clean them thoroughly with a suitable solvent, and dry them completely before storing them in a desiccator.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid, and often preferred method for liquid analysis as it requires minimal sample preparation.[5][6][9]

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

-

Sample of this compound

Procedure:

-

Instrument Preparation: Power on the FTIR spectrometer and allow it to stabilize.

-

Background Spectrum: With the clean and dry ATR crystal, record a background spectrum.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition: Acquire the sample spectrum using similar parameters as the transmission method (4000-400 cm⁻¹ scan range, 4 cm⁻¹ resolution, 16-32 scans).

-

Data Processing: The software will generate the final spectrum after background correction. An ATR correction may also be applied to make the spectrum appear more like a traditional transmission spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a soft cloth or Kimwipe dampened with a suitable solvent.

Visualizations

Experimental Workflow for FTIR Analysis

The following diagram illustrates the logical steps involved in acquiring an FTIR spectrum of a liquid sample.

Caption: Workflow for obtaining and analyzing an FTIR spectrum of a liquid.

Key Vibrational Modes of this compound

This diagram illustrates the logical relationship between the structural components of the molecule and their characteristic IR absorptions.

Caption: Relationship between molecular structure and IR absorptions.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. jascoinc.com [jascoinc.com]

- 6. edinst.com [edinst.com]

- 7. benchchem.com [benchchem.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. FTIR Analysis Sampling Techniques - Innovatech Labs [innovatechlabs.com]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2-Methylcyclohexane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 2-Methylcyclohexane-1-carbaldehyde. Due to a lack of publicly available experimental mass spectra for this specific compound, this guide outlines the predicted fragmentation patterns based on established principles of mass spectrometry for cyclic aldehydes and substituted cyclohexanes.

Molecular Structure and Properties

This compound is a cyclic aldehyde with the chemical formula C₈H₁₄O and a molecular weight of approximately 126.20 g/mol .[1][2][3] Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group at the 2-position and a formyl (aldehyde) group at the 1-position. The presence of the aldehyde functional group and the substituted cyclohexane ring are the primary determinants of its fragmentation behavior under electron ionization.

Predicted Electron Ionization Mass Spectrometry Fragmentation

Upon electron ionization, this compound will form a molecular ion (M⁺˙) with a predicted mass-to-charge ratio (m/z) of 126. The subsequent fragmentation of this molecular ion is expected to proceed through several characteristic pathways common to aldehydes and cyclic compounds.[4][5][6]

The primary fragmentation mechanisms anticipated for this compound include:

-

α-Cleavage: This is a common fragmentation pathway for carbonyl compounds where the bond adjacent to the carbonyl group is cleaved.[4][6] For aldehydes, this can involve the loss of the aldehydic hydrogen, resulting in an [M-1]⁺ ion, or the loss of the entire formyl group ([M-CHO]⁺).

-

Ring Cleavage: Fragmentation of the cyclohexane ring is also a significant pathway.[7] This can occur through various mechanisms, often initiated by the charge localization on the oxygen atom of the carbonyl group.

-

Loss of Neutral Molecules: The elimination of small, stable neutral molecules such as water (H₂O), ethylene (B1197577) (C₂H₄), or carbon monoxide (CO) is a common feature in the mass spectra of cyclic compounds.[7]

-

McLafferty Rearrangement: While classic McLafferty rearrangement requires a γ-hydrogen, analogous hydrogen rearrangement processes can occur in cyclic systems, leading to characteristic fragment ions.[4][5]

A summary of the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed origins is presented in the table below.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₈H₁₃O]⁺ | α-Cleavage: Loss of a hydrogen radical from the aldehyde group ([M-H]⁺).[6][8] |

| 111 | [C₇H₁₁O]⁺ | Loss of a methyl radical ([M-CH₃]⁺). |

| 98 | [C₆H₁₀O]⁺˙ | Retro-Diels-Alder type cleavage of the cyclohexane ring with loss of ethylene. |

| 97 | [C₇H₁₃]⁺ | Loss of the formyl radical ([M-CHO]⁺). |

| 83 | [C₆H₁₁]⁺ | Complex ring cleavage and rearrangement. |

| 82 | [C₆H₁₀]⁺˙ | Ring cleavage and hydrogen rearrangement. |

| 69 | [C₅H₉]⁺ | Further fragmentation of ring-opened ions. |

| 55 | [C₄H₇]⁺ | Common fragment in the mass spectra of cyclic hydrocarbons.[9] |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from hydrocarbon chains. |

Proposed Fragmentation Pathways

The following diagram illustrates the major predicted fragmentation pathways for this compound under electron ionization.

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocols

4.1. Sample Preparation

A dilute solution of this compound should be prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane. A typical concentration would be in the range of 10-100 µg/mL.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[10]

-

Ion Source Temperature: 230 °C.[10]

-

Quadrupole Temperature: 150 °C.[10]

-

Mass Range: m/z 35-350.

-

Scan Rate: At least 2 scans/second.

4.4. Data Analysis

The resulting total ion chromatogram (TIC) would be analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak would then be extracted and compared against the predicted fragmentation pattern. Library searching (e.g., against the NIST/EPA/NIH Mass Spectral Library) may provide matches to similar compounds, aiding in the structural confirmation.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

References

- 1. This compound | C8H14O | CID 12627132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-methylcyclohexane-1-carbaldehyde | C8H14O | CID 142164430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13076-15-8 | Buy Now [molport.com]

- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Conformational Landscape of 2-Methylcyclohexane-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is paramount in determining its reactivity and biological activity. For cyclic systems, and particularly for substituted cyclohexanes, a thorough understanding of the conformational preferences is crucial for rational drug design and synthetic planning. This technical guide provides an in-depth conformational analysis of 2-methylcyclohexane-1-carbaldehyde, a molecule with two adjacent stereocenters on a flexible cyclohexane (B81311) ring. Due to a lack of specific experimental data for this compound in the available literature, this guide leverages established principles of stereochemistry, including the concept of A-values, to predict the relative stabilities of its various conformers. Detailed, generalized protocols for the experimental (Nuclear Magnetic Resonance spectroscopy) and computational (Density Functional Theory) determination of these conformational equilibria are also presented.

Introduction: Stereoisomerism in this compound

This compound possesses two stereocenters at the C1 and C2 positions. This gives rise to two diastereomers: a cis isomer, where the methyl and formyl groups are on the same face of the ring, and a trans isomer, where they are on opposite faces. Each of these diastereomers exists as a pair of enantiomers. The cyclohexane ring itself is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The interconversion between two chair forms, known as a ring flip, is rapid at room temperature but can be slowed at lower temperatures. The relative stability of these conformers is dictated by the steric strain induced by the substituents.

Conformational Analysis

The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position.[1] A larger A-value indicates a greater preference for the equatorial position due to increased steric hindrance in the axial position, primarily from 1,3-diaxial interactions.

For the substituents in this compound, the relevant A-values are:

These values are instrumental in predicting the most stable conformer for both the cis and trans isomers.

Conformational Analysis of cis-2-Methylcyclohexane-1-carbaldehyde

In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts these positions.

-

Conformer 1 (axial-CHO, equatorial-CH₃): The formyl group is axial, and the methyl group is equatorial.

-

Conformer 2 (equatorial-CHO, axial-CH₃): The formyl group is equatorial, and the methyl group is axial.

The relative energy of these two conformers can be estimated by comparing the A-values of the axial substituents.

-

Energy of Conformer 2 relative to Conformer 1: The less stable conformer will have the bulkier group (the one with the higher A-value) in the axial position.[3] Therefore, the conformer with the axial methyl group is less stable. The energy difference (ΔG°) can be estimated as the difference in the A-values: ΔG° ≈ A(CH₃) - A(CHO) = 1.74 kcal/mol - 0.7 kcal/mol = 1.04 kcal/mol

This indicates that the conformer with the methyl group in the equatorial position and the formyl group in the axial position is more stable.

Conformational Analysis of trans-2-Methylcyclohexane-1-carbaldehyde

In the trans isomer, the substituents can be either both axial or both equatorial.

-

Conformer 1 (diaxial): Both the methyl and formyl groups are in axial positions. This conformation is highly disfavored due to significant 1,3-diaxial interactions for both groups.

-

Conformer 2 (diequatorial): Both the methyl and formyl groups are in equatorial positions. This conformation is expected to be much more stable.

The energy difference between these two conformers is estimated by summing the A-values of the two groups that move from axial to equatorial positions. Additionally, a gauche interaction between the two adjacent equatorial groups must be considered, which adds a degree of steric strain, estimated to be around 0.9 kcal/mol for two methyl groups.

-

Energy of Conformer 1 relative to Conformer 2: ΔG° ≈ A(CH₃) + A(CHO) - gauche interaction ≈ 1.74 kcal/mol + 0.7 kcal/mol - 0.9 kcal/mol = ~1.54 kcal/mol (This is a simplified estimation, the true value is likely higher due to the significant instability of the diaxial conformer).

The diequatorial conformer is significantly more stable.

Data Presentation

The estimated conformational energy differences are summarized in the table below.

| Isomer | Conformer 1 | Conformer 2 | More Stable Conformer | Estimated ΔG° (kcal/mol) |

| cis | (axial-CHO, equatorial-CH₃) | (equatorial-CHO, axial-CH₃) | Conformer 1 | 1.04 |

| trans | (diaxial) | (diequatorial) | Conformer 2 | > 2.44 |

Note: The ΔG° for the trans isomer is a significant underestimation as the sum of A-values does not fully account for the severe steric clash in the diaxial conformer.

Experimental and Computational Protocols

While specific literature for this compound is unavailable, the following established protocols are applicable for its conformational analysis.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational equilibria. At room temperature, the ring flip of cyclohexane is fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, this process can be slowed down, allowing for the observation of individual conformers.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of a purified sample of either cis- or trans-2-methylcyclohexane-1-carbaldehyde in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD)). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Gradually lower the temperature of the sample in the NMR probe (e.g., in 10-20 K increments) and acquire a ¹H NMR spectrum at each temperature.

-

Monitor the spectra for changes, such as peak broadening followed by sharpening and the appearance of new signals corresponding to the individual conformers. The temperature at which the signals for the two conformers coalesce can be used to determine the energy barrier for the ring flip.

-

-

Data Analysis:

-

At a sufficiently low temperature where the exchange is slow, identify the distinct signals for each conformer.

-

Integrate the signals corresponding to each conformer to determine their relative populations. The equilibrium constant (K) can be calculated from the ratio of the integrals.

-

The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTlnK , where R is the gas constant and T is the temperature in Kelvin.

-

Analyze the coupling constants (J-values) of the protons adjacent to the substituents. The magnitude of the vicinal coupling constants is dependent on the dihedral angle (Karplus relationship) and can provide further evidence for the axial or equatorial orientation of the substituents. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of ~180°, which is characteristic of an axial-axial relationship. Smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships.

-

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool for modeling the structures and calculating the relative energies of different conformers.

Methodology:

-

Structure Building: Construct the initial 3D structures of the different chair conformers for both cis- and trans-2-methylcyclohexane-1-carbaldehyde using a molecular modeling software.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations for each conformer using a suitable level of theory and basis set, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) or larger basis set.

-

Following geometry optimization, perform frequency calculations to confirm that the structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

-

Data Analysis:

-

Compare the calculated Gibbs free energies of the conformers for each isomer to determine their relative stabilities and predict the equilibrium populations.

-

The optimized geometries will also provide detailed structural information, such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

-

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the conformational equilibria for the cis and trans isomers of this compound.

Caption: Conformational equilibrium of cis-2-Methylcyclohexane-1-carbaldehyde.

Caption: Conformational equilibrium of trans-2-Methylcyclohexane-1-carbaldehyde.

Conclusion

The conformational analysis of this compound, based on established stereochemical principles, predicts a clear preference for specific conformers in both the cis and trans isomers. For the cis isomer, the conformer with the larger methyl group in the equatorial position is favored. For the trans isomer, the diequatorial conformer is overwhelmingly more stable than the diaxial conformer. These predictions provide a critical framework for understanding the molecule's three-dimensional structure and its implications for reactivity and interaction with biological systems. The outlined experimental and computational protocols offer a robust approach for the empirical and theoretical validation of this analysis. This guide serves as a foundational resource for researchers and professionals in drug development and organic synthesis who require a detailed understanding of the conformational landscape of substituted cyclohexanes.

References

Stereochemistry of 2-Methylcyclohexane-1-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry of 2-methylcyclohexane-1-carbaldehyde. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide integrates foundational principles of stereoisomerism and conformational analysis of disubstituted cyclohexanes with generalized experimental methodologies. It offers a robust theoretical framework for understanding the stereochemical properties of this compound, including its synthesis, isomer separation, and spectroscopic characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to the Stereochemistry of this compound

This compound (C₈H₁₄O) is a chiral molecule possessing two stereocenters, at carbon 1 (bearing the aldehyde group) and carbon 2 (bearing the methyl group).[1] This gives rise to the existence of diastereomers, which can be broadly classified as cis and trans isomers. In the cis isomer, the methyl and aldehyde groups are on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers exists as a pair of enantiomers. The specific stereochemical configuration significantly influences the molecule's three-dimensional structure, which in turn can affect its chemical reactivity and biological activity. A thorough understanding of the stereoisomers and their conformational preferences is therefore critical for applications in stereoselective synthesis and drug design.

Stereoisomers of this compound

The four possible stereoisomers of this compound are:

-

(1R, 2S)-2-methylcyclohexane-1-carbaldehyde and (1S, 2R)-2-methylcyclohexane-1-carbaldehyde (a pair of enantiomers corresponding to the cis diastereomer).

-

(1R, 2R)-2-methylcyclohexane-1-carbaldehyde and (1S, 2S)-2-methylcyclohexane-1-carbaldehyde (a pair of enantiomers corresponding to the trans diastereomer).[1]

Conformational Analysis

The stereochemistry of this compound is intrinsically linked to the conformational preferences of the cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain. The relative stability of the chair conformers for the cis and trans isomers is determined by the steric interactions of the methyl and aldehyde groups, particularly the unfavorable 1,3-diaxial interactions.

Conformational Analysis of trans-2-Methylcyclohexane-1-carbaldehyde

The trans isomer can exist in two chair conformations. In one conformation, both the methyl and aldehyde groups are in equatorial positions. In the other, ring-flipped conformation, both substituents are in axial positions. The diequatorial conformation is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions that are present when both bulky groups are in the axial positions. Therefore, trans-2-methylcyclohexane-1-carbaldehyde is expected to exist almost exclusively in the diequatorial conformation.

Conformational Analysis of cis-2-Methylcyclohexane-1-carbaldehyde

For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. Ring flipping leads to an interchange of these positions. The relative stability of these two conformers depends on the A-values of the methyl and aldehyde groups, which quantify the energetic preference for an equatorial position. The conformer with the larger group in the equatorial position will be favored.

Synthesis and Separation of Stereoisomers

A common synthetic route to this compound is the hydroformylation of 1-methylcyclohexene.[2] This reaction typically produces a mixture of cis and trans diastereomers. The separation of these diastereomers can be achieved by standard chromatographic techniques, while the resolution of the enantiomers requires chiral chromatography.

Experimental Protocol: Hydroformylation of 1-Methylcyclohexene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

1-Methylcyclohexene

-

Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

-

Phosphine (B1218219) ligand (e.g., triphenylphosphine)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave reactor

Procedure:

-

In a glovebox, charge the rhodium catalyst precursor and the phosphine ligand into a reaction vessel.

-

Add the anhydrous, degassed solvent and stir until the solids are dissolved.

-

Transfer the catalyst solution to a high-pressure autoclave that has been dried and purged with an inert gas.

-

Add 1-methylcyclohexene to the autoclave.

-

Seal the autoclave and purge several times with syngas.

-

Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture.

-

Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.

-

Monitor the reaction progress by gas chromatography.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

The resulting mixture of cis- and trans-2-methylcyclohexane-1-carbaldehyde can be purified by distillation or column chromatography.

Workflow for Isomer Separation

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopic Data

The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum are highly dependent on their axial or equatorial orientation.

| Proton | Predicted Chemical Shift (ppm) for trans (diequatorial) | Predicted Chemical Shift (ppm) for cis (ax/eq & eq/ax) | Key Differentiating Features |

| Aldehyde (CHO) | ~9.6 | ~9.7 | The chemical shift of the aldehydic proton is sensitive to its orientation relative to the ring. |

| H1 (methine) | Downfield shift | Varies between conformers | The coupling constants of H1 with the adjacent methylene (B1212753) protons will differ for axial and equatorial orientations. |

| H2 (methine) | Downfield shift | Varies between conformers | The coupling constants of H2 with H1 and the adjacent methylene protons will be indicative of its orientation. |

| Methyl (CH₃) | ~0.9 (doublet) | ~1.0 (doublet) | The precise chemical shift can vary slightly with the orientation of the methyl group. |

| Cyclohexane (CH₂) | 1.2 - 2.0 | 1.2 - 2.2 | The complex multiplet pattern will differ between the diastereomers due to different coupling constants. |

Predicted ¹³C NMR Spectroscopic Data

The chemical shifts in the ¹³C NMR spectrum are also influenced by the stereochemistry.

| Carbon | Predicted Chemical Shift (ppm) | Comments |

| Aldehyde (C=O) | ~205 | The chemical shift of the carbonyl carbon is characteristic for aldehydes. |

| C1 (methine) | ~55-60 | The chemical shift will be influenced by the substituent orientation. |

| C2 (methine) | ~35-40 | The chemical shift will be influenced by the substituent orientation. |

| Methyl (CH₃) | ~15-20 | The chemical shift can vary slightly between the cis and trans isomers. |

| Cyclohexane (CH₂) | ~20-35 | The chemical shifts of the ring carbons will differ between the diastereomers. |

Predicted Infrared (IR) Spectroscopic Data

The IR spectra of both diastereomers are expected to show characteristic absorptions for the aldehyde group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (two bands) |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

Conclusion

The stereochemistry of this compound is a multifaceted topic rooted in the principles of isomerism and conformational analysis of substituted cyclohexanes. While specific, published experimental data for the individual stereoisomers is sparse, a comprehensive theoretical understanding allows for the prediction of their structures, relative stabilities, and spectroscopic properties. The synthetic and analytical methods outlined in this guide provide a practical framework for researchers working with this and related chiral molecules. Further experimental investigation is warranted to provide detailed quantitative data and to validate the theoretical predictions presented herein.

References

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Methylcyclohexane-1-carbaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals

The stereoisomerism of 2-methylcyclohexane-1-carbaldehyde, a substituted cyclic aldehyde, presents a critical case study in the precise application of IUPAC nomenclature.[1] Due to the presence of two chiral centers, this molecule can exist as four distinct stereoisomers. The absolute and relative configurations of these isomers significantly influence their chemical and biological properties, making their unambiguous identification essential in fields such as asymmetric synthesis and medicinal chemistry. This guide provides a detailed breakdown of the nomenclature for these isomers, focusing on both relative (cis/trans) and absolute (R/S) stereochemical descriptors.

Foundational Concepts: Stereocenters and Isomerism

This compound possesses two stereogenic centers (chiral centers):

-

C1: The carbon atom of the cyclohexane (B81311) ring bonded to the carbaldehyde group (-CHO).

-

C2: The carbon atom of the cyclohexane ring bonded to the methyl group (-CH₃).

The presence of these two centers gives rise to a total of 2² = 4 stereoisomers. These isomers exist as two pairs of diastereomers, with each diastereomer being a racemic mixture of two enantiomers.

Methodology for Assigning Stereochemical Descriptors

The complete IUPAC name for each stereoisomer requires the assignment of descriptors that define the spatial arrangement of the substituents. This is achieved through the Cahn-Ingold-Prelog (CIP) priority rules.[2][3]

2.1. Cahn-Ingold-Prelog (CIP) Priority Assignment

The CIP rules are used to assign priorities (1 through 4, with 1 being the highest) to the groups attached to a chiral center based on atomic number.[3][4]

-

Priority at C1 (Carbaldehyde Carbon):

-

-CHO: The aldehyde group has the highest priority as the carbon is bonded to an oxygen (atomic number 8).

-

-C2(H)(CH₃)-: The path going toward the methyl-substituted carbon.

-

-C6H₂-: The path going toward the unsubstituted C6 position.

-

-H: The hydrogen atom has the lowest priority.

-

-

Priority at C2 (Methyl Carbon):

-

-C1(H)(CHO)-: The path toward the carbaldehyde-substituted carbon.

-

-CH₃: The methyl group.

-

-C3H₂-: The path going toward the unsubstituted C3 position.

-

-H: The hydrogen atom has the lowest priority.

-

2.2. Determination of R/S Absolute Configuration

To determine the absolute configuration, the molecule is oriented so that the lowest-priority group (priority 4) points away from the viewer.[4][5] The configuration is assigned as:

-

R (Rectus): If the sequence from priority 1 → 2 → 3 is clockwise .[5][6]

-

S (Sinister): If the sequence from priority 1 → 2 → 3 is counter-clockwise .[5]

2.3. Determination of cis/trans Relative Configuration

The terms cis and trans describe the relative orientation of the two main substituents (the carbaldehyde and methyl groups) with respect to the plane of the cyclohexane ring.

-

cis: Both substituents are on the same side of the ring (both pointing up or both pointing down).

-

trans: The substituents are on opposite sides of the ring (one up, one down).

The Stereoisomers of this compound

Applying the CIP rules allows for the unambiguous naming of all four stereoisomers. The relationship between the cis/trans and R/S descriptors is fixed for this molecule.

3.1. The trans Isomers

In the trans configuration, the carbaldehyde and methyl groups are on opposite sides of the ring. This corresponds to the (1R,2S) and (1S,2R) configurations. These two isomers are enantiomers of each other.

3.2. The cis Isomers

In the cis configuration, the substituents are on the same side of the ring. This corresponds to the (1R,2R) and (1S,2S) configurations. These two isomers are also enantiomers of each other.

Data Presentation: Summary of Stereoisomers

The following table provides a clear summary of the IUPAC nomenclature for all four stereoisomers of this compound.

| Relative Stereochemistry | Absolute Configuration | Full IUPAC Name | Relationship |

| trans | (1R, 2S) | trans-(1R,2S)-2-Methylcyclohexane-1-carbaldehyde | Enantiomer of the (1S,2R) isomer |

| trans | (1S, 2R) | trans-(1S,2R)-2-Methylcyclohexane-1-carbaldehyde | Enantiomer of the (1R,2S) isomer |

| cis | (1R, 2R) | cis-(1R,2R)-2-Methylcyclohexane-1-carbaldehyde | Enantiomer of the (1S,2S) isomer[7] |

| cis | (1S, 2S) | cis-(1S,2S)-2-Methylcyclohexane-1-carbaldehyde | Enantiomer of the (1R,2R) isomer |

Visualization of Stereoisomeric Relationships

The logical relationships between the four stereoisomers can be visualized to better understand their connections as enantiomers and diastereomers.

Caption: Stereoisomeric relationships of this compound.

This diagram illustrates that the cis and trans pairs are enantiomers within their respective groups, while any cis isomer is a diastereomer of any trans isomer.

References

- 1. This compound | C8H14O | CID 12627132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 3. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 7. trans-2-Methylcyclohexane carboxaldehyde | C8H14O | CID 12627133 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Characterization of 2-Methylcyclohexane-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylcyclohexane-1-carbaldehyde, an important intermediate in the synthesis of fragrances and pharmaceuticals.[1] This document details a robust synthetic protocol via hydroformylation and outlines key analytical techniques for structural elucidation and quality control.

Physicochemical Properties

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol [2] |

| Boiling Point | 61-62 °C @ 11 Torr |

| CAS Number | 13076-15-8[2] |

Synthesis of this compound

A primary and efficient method for the synthesis of this compound is the hydroformylation of 1-methylcyclohexene.[1] This industrial process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene.[1]

Synthesis Workflow

The synthesis of this compound from 1-methylcyclohexene via a rhodium-catalyzed hydroformylation is outlined below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Hydroformylation of 1-Methylcyclohexene

This protocol is based on a general procedure for rhodium-catalyzed hydroformylation.[1]

Materials:

-

1-Methylcyclohexene

-

Rhodium catalyst precursor (e.g., Rh(CO)₂acac)

-

Phosphine ligand (e.g., triphenylphosphine)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the rhodium catalyst precursor and the phosphine ligand into the high-pressure autoclave.

-

Solvent and Substrate Addition: Add the anhydrous, degassed solvent to dissolve the catalyst and ligand, followed by the addition of 1-methylcyclohexene.

-

Reaction Setup: Seal the autoclave and purge it several times with syngas to remove any residual air.

-

Reaction Conditions: Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture. Heat the reactor to the target temperature (e.g., 80 °C) and stir vigorously.[1]

-

Reaction Monitoring: Monitor the reaction progress by measuring the pressure drop in the reactor, which corresponds to the consumption of syngas.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The crude product can be isolated from the reaction mixture.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Characterization of this compound

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of the synthesized this compound.

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the final product.

Caption: Logical workflow for the characterization of this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aldehyde proton (CHO): ~9.5-10.0 ppm (singlet or doublet) Cyclohexyl and methyl protons: ~0.8-2.5 ppm (complex multiplets) |

| ¹³C NMR | Carbonyl carbon (C=O): ~200-205 ppm Cyclohexyl and methyl carbons: ~15-50 ppm |

| IR Spectroscopy | Strong C=O stretch (aldehyde): ~1720-1740 cm⁻¹ C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹ C-H stretch (aliphatic): ~2850-2960 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 126 Characteristic fragmentation pattern including loss of CHO (m/z = 29) and alkyl fragments. |

Experimental Protocols for Characterization

The following are general procedures for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a neat liquid sample, place a drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Prepare a dilute solution in a volatile solvent (e.g., dichloromethane).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylcyclohexane-1-carbaldehyde from 2-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 2-Methylcyclohexane-1-carbaldehyde is a valuable building block, and its synthesis from the readily available 2-methylcyclohexanol (B165396) is a common requirement. This document provides detailed application notes and experimental protocols for several reliable methods to effect this transformation. The selection of the appropriate method will depend on factors such as scale, substrate sensitivity to acidic or basic conditions, and tolerance of other functional groups.

The primary methods covered in these notes are:

-

Dess-Martin Periodinane (DMP) Oxidation

-

Swern Oxidation

-

Pyridinium (B92312) Chlorochromate (PCC) Oxidation

-

TEMPO-Mediated Oxidation

Each section includes a detailed experimental protocol and a summary of key reaction parameters in a tabular format for easy comparison.

Methods for the Oxidation of 2-methylcyclohexanol

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using the hypervalent iodine reagent, Dess-Martin periodinane.[1][2][3] This method offers the advantages of neutral pH conditions, short reaction times, and high yields.[3] It is particularly suitable for sensitive substrates that may not tolerate the harsh conditions of other oxidation methods.[1]

Experimental Protocol:

-

To a stirred solution of 2-methylcyclohexanol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM, 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.[4]

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Stir the biphasic mixture vigorously until the solid byproducts dissolve.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volumes).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

-